Gossypol

Steroidogenesis Enantiomer-specific activity Placental cell models

Gossypol is a polyphenolic binaphthyl dialdehyde, isolated from cottonseed (Gossypium spp.), that functions as a broad-spectrum, BH3-mimetic antagonist of anti-apoptotic Bcl-2 family proteins. It exists as two atropisomers, (-)-(R)-gossypol and (+)-(S)-gossypol, which display marked differences in biological activity and toxicity.

Molecular Formula C30H30O8
Molecular Weight 518.6 g/mol
CAS No. 12542-36-8; 303-45-7
Cat. No. B15581375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGossypol
CAS12542-36-8; 303-45-7
Molecular FormulaC30H30O8
Molecular Weight518.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3
InChIKeyQBKSWRVVCFFDOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in methanol, ethanol, cold dioxane, diethylene glucol, ether, ethyl acetate, acetone, carbon tetrachloride, pyridine, chloroform, DMF, lipds. Freely soluble (with slow desomposition) in dilute aqueous solutions of ammonia and sodium carbonate. Slightly soluble in glycerol, cyclohexane. Insoluble in water.
Insoluble in water;  soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Gossypol (CAS 303-45-7; 12542-36-8) Procurement Guide for Oncology and Male Contraception Research


Gossypol is a polyphenolic binaphthyl dialdehyde, isolated from cottonseed (Gossypium spp.), that functions as a broad-spectrum, BH3-mimetic antagonist of anti-apoptotic Bcl-2 family proteins [1]. It exists as two atropisomers, (-)-(R)-gossypol and (+)-(S)-gossypol, which display marked differences in biological activity and toxicity [2]. While primarily recognized as a pan-Bcl-2 inhibitor with demonstrated efficacy in various cancer models, Gossypol's historical significance also stems from its role as a reversible male contraceptive, attributed to its inhibition of the sperm-specific lactate dehydrogenase isozyme, LDH-X [3].

Why Gossypol Analogs and Enantiomers Are Not Interchangeable in Critical Assays


The procurement of Gossypol requires a precise understanding of its stereochemistry and analog profile, as generic substitution can lead to experimental failure or misinterpretation. The two atropisomers, (-)- and (+)-gossypol, exhibit inverse potencies on key targets like HSD3B1 and CYP19A1 [1]. Similarly, while the semi-synthetic analog Apogossypol was developed to mitigate Gossypol's toxicity, its pharmacokinetic and efficacy profiles are not identical; it demonstrates significantly reduced hepatotoxicity and gastrointestinal toxicity but also altered target binding [2]. Furthermore, the clinical candidate R-(-)-gossypol (AT-101) has shown distinct outcomes in human trials compared to its parent racemic mixture, underscoring that compound selection must be driven by specific experimental endpoints rather than class-level assumptions [3].

Gossypol: Quantitative Evidence for Differentiated Selection in Bcl-2 Inhibition, Stereochemistry, and Cytotoxicity


Enantiomer-Dependent Inhibition of Steroidogenic Enzymes: A Rationale for Stereospecific Procurement

The (+)- and (-)-enantiomers of gossypol exhibit strikingly different and often inverse inhibitory potencies against human placental steroidogenic enzymes. (+) Gossypol is a potent inhibitor of 3β-hydroxysteroid dehydrogenase 1 (HSD3B1) with an IC50 of 2.3 μM, whereas (-)-gossypol is virtually inactive (IC50 >100 μM). Conversely, (-)-gossypol moderately inhibits aromatase (CYP19A1) with an IC50 of 23 μM, while (+)-gossypol shows no inhibition at concentrations up to 100 μM [1].

Steroidogenesis Enantiomer-specific activity Placental cell models

Selective Cytotoxicity in Cutaneous Squamous Cell Carcinoma: A Therapeutic Window over Normal Keratinocytes

Racemic (±)-gossypol demonstrates a concentration- and time-dependent selective cytotoxicity against the invasive squamous cell carcinoma cell line SCL-1 compared to normal human epidermal keratinocytes. This selectivity is mediated by mitochondrial dysfunction leading to necroptotic cell death [1].

Oncology Selective cytotoxicity Squamous cell carcinoma

Bcl-2 Family Inhibition Profile: Defining the Spectrum of Pro-Apoptotic Activity

Gossypol acts as a pan-Bcl-2 inhibitor, but its binding affinity varies significantly across family members. It potently inhibits the binding of BH3 peptides to Bcl-XL (IC50 = 0.4 μM) but is substantially less effective against Bcl-2 (IC50 = 10 μM) . This is further supported by Ki values of 0.5-0.6 μM for Bcl-xL and 0.2-0.3 mM for Bcl-2, confirming a strong preference for Bcl-xL [1].

Apoptosis Bcl-2 family BH3 mimetic

Antifertility Efficacy: Dose-Dependent Sterilization with (-)-Gossypol as the Active Principle

The male antifertility effect of gossypol is stereospecific, residing solely in the (-)-enantiomer. In comparative studies, (-)-gossypol administered at half the dose of the racemic mixture (±)-gossypol produced comparable antifertility activity in male rats. In contrast, (+)-gossypol was completely inactive, even at equivalent doses [1].

Male contraception LDH-X inhibition Reproductive toxicology

High-Impact Application Scenarios for Gossypol Based on Quantitative Differentiation Data


Investigating Bcl-xL-Driven Apoptosis Resistance in Hematological Malignancies

Given its >300-fold selectivity for Bcl-xL over Bcl-2 (Ki of 0.5-0.6 μM vs. 0.2-0.3 mM) , Gossypol is an ideal chemical probe for dissecting the role of Bcl-xL in cancers where it is the dominant anti-apoptotic driver. Researchers should prioritize racemic or (-)-gossypol for these studies, as its Bcl-xL preference aligns with the need for a defined, on-target effect, unlike broader-spectrum but more toxic analogs like Apogossypol [1].

Evaluating Selective Cytotoxicity and Necroptosis in Squamous Cell Carcinoma Models

The demonstrated 3.2-fold selectivity of (±)-gossypol for SCL-1 squamous cell carcinoma cells over normal keratinocytes (IC50 of 1.7 μM vs. ≥5.4 μM at 96h) [2] positions this compound as a valuable starting point for developing targeted therapies for non-melanoma skin cancers. Its unique mechanism of action, involving necroptosis via mitochondrial dysfunction, offers a potential alternative to apoptosis-inducing agents, and its selectivity suggests a favorable therapeutic index worthy of further exploration.

Developing Enantiomer-Specific Tools for Steroidogenic Pathway Research

The starkly contrasting inhibitory profiles of (+)- and (-)-gossypol on HSD3B1 and CYP19A1 [3] make these enantiomers powerful, mutually exclusive tools for probing steroid hormone biosynthesis. (+) Gossypol (IC50 = 2.3 μM for HSD3B1) can be used to specifically interrogate the role of HSD3B1 in progesterone production, while (-)-gossypol (IC50 = 23 μM for CYP19A1) can be employed to study aromatase-dependent estrogen synthesis, with the inactive enantiomer serving as an ideal negative control in each case.

Conducting Male Contraceptive and Reproductive Toxicology Studies

As the sole active antifertility agent in the gossypol mixture, (-)-gossypol is the mandatory choice for any study investigating its reversible male contraceptive effects or its mechanism of toxicity in the male reproductive system [4]. Using the racemate or the (+)-enantiomer would introduce an inactive component that could confound dose-response analyses and lead to underestimation of the true potency and potential side effects of the active compound.

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